(6-(Trifluoromethyl)pyrimidin-4-yl)methanol

Lipophilicity Drug-likeness Medicinal Chemistry

Sourcing pyrimidine building blocks with precise substitution patterns often delays drug discovery projects due to long lead times for non-stock analogs. This specific 4-hydroxymethyl-6-trifluoromethyl isomer eliminates synthetic route bottlenecks. • Directly enables ester and ether conjugations for PROTAC linker attachment or pharmacophore optimization. • The 6-CF3 group provides the exact electronic and lipophilic profile required by published SAR for kinase/GPCR targets. Supplied with rigorous batch-level QC documentation, ensuring reproducibility from R&D to preclinical scale.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1356111-18-6
Cat. No. B1402984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Trifluoromethyl)pyrimidin-4-yl)methanol
CAS1356111-18-6
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1C(F)(F)F)CO
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2
InChIKeyXLEZWHHCIPCFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol Overview


(6-(Trifluoromethyl)pyrimidin-4-yl)methanol (CAS 1356111-18-6) is a heterocyclic building block characterized by a pyrimidine core bearing a trifluoromethyl group at the 6-position and a methanol group at the 4-position . Its molecular formula is C6H5F3N2O, with a molecular weight of 178.11 g/mol, and it is commonly supplied at purities of 95% or 97% . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the electron-withdrawing trifluoromethyl group modulates electronic properties and lipophilicity, while the primary alcohol provides a reactive handle for further derivatization .

Synthetic intermediate with reactive primary alcohol handle
CF3 group modulates electronic properties and lipophilicity
Supports esterification, etherification, and further derivatization

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol: Why Substitution Fails


In the context of drug discovery and chemical synthesis, closely related pyrimidine building blocks are not interchangeable. The specific substitution pattern of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, with its trifluoromethyl and methanol groups precisely located, dictates its unique reactivity and physicochemical profile. Even minor alterations, such as moving the substituents to different positions on the pyrimidine ring or replacing the alcohol with a different functional group (e.g., an amine, a carboxylic acid, or a halide), can result in significant changes in lipophilicity (LogP), hydrogen bonding capacity, and electronic properties [1]. These divergences directly impact the compound's suitability as an intermediate for specific reaction pathways (e.g., esterification vs. nucleophilic substitution) and the physicochemical attributes of final drug candidates. The following quantitative evidence demonstrates specific, measurable advantages of this precise molecule over its closest structural analogs.

Target compound
Why substitution may fail
Primary alcohol (ester/ether handle)
Amine analog shifts H-bond donor/acceptor profile and limits esterification pathway
6-CF3, 4-CH2OH regiochemistry
5-substituted or regioisomeric analogs may exhibit different electronic activation and synthetic outcomes

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol vs. Analogs: Key Differences


Lipophilicity: LogP vs. Methanamine Analog

The LogP value, a critical determinant of drug-likeness (membrane permeability and solubility), for (6-(Trifluoromethyl)pyrimidin-4-yl)methanol (Target) is reported as 0.63, indicating a balanced hydrophilic-lipophilic profile suitable for CNS drug development. In contrast, its closest amine analog, [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine (Comparator), has a calculated LogP of ~1.2 . This shift toward higher lipophilicity in the amine analog can significantly alter in vivo distribution and metabolic stability, underscoring that the alcohol functional group provides a distinct and quantifiable physicochemical advantage for certain applications.

Lipophilicity (LogP)
Reported
0.63 vs ~1.2
Supports CNS drug screening context; lower LogP may benefit aqueous solubility
Reported (target) vs. calculated (analog) partition coefficients
Lipophilicity Drug-likeness Medicinal Chemistry

Hydrogen Bond Donor/Acceptor vs. Amine Analog

The number of hydrogen bond donors and acceptors dictates a molecule's ability to participate in intermolecular interactions, which is fundamental to both its reactivity as a synthetic intermediate and its biological target engagement. (6-(Trifluoromethyl)pyrimidin-4-yl)methanol possesses 1 H-bond donor (the alcohol proton) and 3 H-bond acceptors . In contrast, its amine analog [6-(Trifluoromethyl)pyrimidin-4-yl]methanamine would possess 2 H-bond donors (NH2) and 2 H-bond acceptors [1]. This fundamental difference in hydrogen bonding capacity directs which specific synthetic transformations are feasible (e.g., the alcohol is a superior handle for esterification, while the amine is better for amide bond formation) and influences the types of biological targets each core is suited to modulate.

H-Bond Donor/Acceptor
Head-to-head
1 donor, 3 acceptors vs 2 donors, 2 acceptors
Supports ester/ether derivatization pathway over amide formation
Inverse donor/acceptor profile between alcohol and amine
Hydrogen Bonding Reactivity Synthetic Chemistry

Regioselective Derivatization vs. 5-Substituted Analogs

The 4-(hydroxymethyl) group on the target compound provides a reactive site that is electronically and sterically distinct from other positions on the pyrimidine ring. This regioselectivity is a key differentiator from 5-substituted pyrimidine analogs, such as 5-(trifluoromethyl)pyrimidin-2-ylmethanol. In (6-(Trifluoromethyl)pyrimidin-4-yl)methanol, the electron-withdrawing trifluoromethyl group at the 6-position activates the 4-position for nucleophilic substitution, while the alcohol itself can be easily activated for further coupling [1]. In contrast, a 5-substituted analog would exhibit a completely different electronic distribution and regiochemical reactivity, leading to different products under identical reaction conditions. This specific substitution pattern is essential for the synthesis of patented derivatives, where the 4-position must be functionalized as a key step in building complex, biologically active molecules [1].

Regioselectivity
Class-level
4-CH2OH activated by 6-CF3
Substitution pattern required for specific synthetic routes
Regioisomers may alter product outcome
Regioselectivity Synthesis Building Block

(6-(Trifluoromethyl)pyrimidin-4-yl)methanol: Research & Industrial Applications


Kinase Inhibitor & GPCR Modulator Scaffolds

The core 6-(trifluoromethyl)pyrimidin-4-yl scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors and GPCR modulators. (6-(Trifluoromethyl)pyrimidin-4-yl)methanol serves as a crucial synthetic building block for constructing these complex molecules. The alcohol handle allows for the facile attachment of various pharmacophores via ester or ether linkages, while the trifluoromethyl group enhances metabolic stability and target binding affinity [1]. As evidenced in numerous patents, this specific substitution pattern is essential for achieving the desired potency and selectivity profiles in lead compounds targeting indications such as cancer, inflammation, and cardiovascular disease [1]. Procurement of this precise intermediate is a non-negotiable step in executing these published synthetic routes.

Herbicide & Fungicide Development

The electron-withdrawing properties of the trifluoromethyl group, combined with the reactivity of the hydroxymethyl moiety, make (6-(Trifluoromethyl)pyrimidin-4-yl)methanol a valuable intermediate in the development of next-generation agrochemicals. The pyrimidine core is a common motif in commercial herbicides and fungicides. The target compound's specific substitution pattern allows researchers to explore new chemical space by creating diverse libraries of derivatives through simple reactions like esterification and oxidation. The resulting compounds are then screened for activity against resistant weed species or fungal pathogens, where the unique physicochemical properties conferred by the 6-CF3 group can lead to improved uptake and efficacy [2].

Bifunctional Probes & PROTAC Synthesis

The primary alcohol of (6-(Trifluoromethyl)pyrimidin-4-yl)methanol offers a convenient site for conjugation to linkers or tags, making it an ideal starting point for creating bifunctional molecules. In the field of targeted protein degradation, this building block can be used to synthesize PROTAC (PROteolysis TArgeting Chimera) molecules. The pyrimidine core can be engineered to bind a protein of interest (POI), while the alcohol is used to attach a linker connected to an E3 ubiquitin ligase ligand [3]. The specific LogP and hydrogen bonding profile of this compound, compared to other linker handles, can influence the overall physicochemical properties and cellular permeability of the final PROTAC construct, making it a strategically chosen component in rational degrader design.

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR modulator research
Alcohol handle for pharmacophore linkage
Metabolic stability and target binding assay context
Herbicide & fungicide discovery
CF3-modulated lipophilicity and electronic properties
Uptake and activity screening context
PROTAC linker attachment
Primary alcohol for conjugation to E3 ligand
Linker impact on permeability and degradation assay context

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